3-(Prop-2-en-1-yl)-1,2lambda~6~-oxathiane-2,2-dione
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Overview
Description
3-(Prop-2-en-1-yl)-1,2lambda~6~-oxathiane-2,2-dione is a chemical compound that belongs to the class of organosulfur compounds It features a six-membered ring containing both sulfur and oxygen atoms, with a prop-2-en-1-yl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-en-1-yl)-1,2lambda~6~-oxathiane-2,2-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing sulfur and oxygen functionalities. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to optimize the production process. The choice of solvents, reagents, and reaction conditions is crucial to achieving efficient and cost-effective industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Prop-2-en-1-yl)-1,2lambda~6~-oxathiane-2,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The prop-2-en-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Scientific Research Applications
3-(Prop-2-en-1-yl)-1,2lambda~6~-oxathiane-2,2-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(Prop-2-en-1-yl)-1,2lambda~6~-oxathiane-2,2-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfur and oxygen atoms can form bonds with active sites on enzymes, influencing their activity. Additionally, the prop-2-en-1-yl group can participate in various chemical reactions within biological systems, affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: A compound with a similar prop-2-en-1-yl group but different ring structure.
2-(2-Hydroxybenzylidene)-N-(prop-2-en-1-yl)hydrazinecarbothioamide: Another organosulfur compound with comparable functional groups.
Uniqueness
3-(Prop-2-en-1-yl)-1,2lambda~6~-oxathiane-2,2-dione is unique due to its six-membered ring structure containing both sulfur and oxygen atoms. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
833452-46-3 |
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Molecular Formula |
C7H12O3S |
Molecular Weight |
176.24 g/mol |
IUPAC Name |
3-prop-2-enyloxathiane 2,2-dioxide |
InChI |
InChI=1S/C7H12O3S/c1-2-4-7-5-3-6-10-11(7,8)9/h2,7H,1,3-6H2 |
InChI Key |
PZGGDMOEVLEKRX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1CCCOS1(=O)=O |
Origin of Product |
United States |
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